BMS-182193, BMS-182,193

CAS No.: 161302-38-1

Cat. No.: VC1603758

Molecular Formula: C30H45N3O6

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161302-38-1 |

|---|---|

| Molecular Formula | C30H45N3O6 |

| Molecular Weight | 543.7 g/mol |

| IUPAC Name | tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C30H45N3O6/c1-29(2,3)38-27(36)32-23(17-21-13-9-7-10-14-21)25(34)19-31-20-26(35)24(18-22-15-11-8-12-16-22)33-28(37)39-30(4,5)6/h7-16,23-26,31,34-35H,17-20H2,1-6H3,(H,32,36)(H,33,37)/t23-,24-,25+,26+/m0/s1 |

| Standard InChI Key | KKRYDPVDJYCEER-QEGGNFSNSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

Introduction

Chemical Identity and Structure

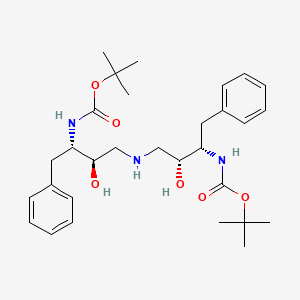

BMS-182193, chemically known as di-tert-butyl {iminobis[(2S,3S)-3-hydroxy-1-phenylbutane-4,2-diyl]}biscarbamate, is an aminodiol compound with the molecular formula C₃₀H₄₅N₃O₆ . It has a molecular weight of 543.7 g/mol and is identified by the Chemical Abstracts Service (CAS) registry number 161302-38-1 . The compound is part of a larger class of HIV protease inhibitors developed by Bristol Myers Squibb, which includes related compounds such as BMS-186318 and BMS-187071 .

BMS-182193 features a C2-symmetric structure containing an aminodiol isostere, which forms the core of its inhibitory capabilities . The systematic name according to IUPAC nomenclature is tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate . The structure contains four defined atom stereocenters but no undefined stereocenters, indicating a precise stereochemical configuration essential for its biological activity .

Key physical and chemical properties of BMS-182193 are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₅N₃O₆ |

| Molecular Weight | 543.7 g/mol |

| CAS Number | 161302-38-1 |

| InChIKey | KKRYDPVDJYCEER-QEGGNFSNSA-N |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 16 |

| Topological Polar Surface Area | 129 Ų |

| XLogP3-AA | 4 |

Mechanism of Action

BMS-182193 exerts its antiviral effects by inhibiting HIV-1 protease, an essential viral enzyme required for the processing of viral polyproteins into functional structural proteins and enzymes necessary for viral maturation . The HIV-1 protease is responsible for cleaving the Gag and Gag-Pol polyproteins, which is a critical step in the viral life cycle .

Time-of-addition studies have demonstrated that BMS-182193 can be added as late as 27 hours after infection and still retain significant antiviral activity . This finding indicates that the compound targets a late stage in the viral replication cycle, consistent with the role of protease in viral assembly and maturation.

Direct evidence of the compound's mechanism of action was obtained through Western blot analysis, which showed that BMS-182193 blocks the processing of the p55 Gag polyprotein in a dose-dependent manner with a 50% effective dose of 0.4 to 2.4 µM . This inhibition prevents the formation of mature, infectious viral particles.

Importantly, the antiviral activity directly correlates with the compound's ability to inhibit the proteolytic cleavage of viral polyproteins, confirming that its therapeutic effect stems from its protease inhibitory properties .

Antiviral Properties

BMS-182193 has demonstrated broad antiviral activity against multiple strains of HIV and related viruses. In vitro studies have shown that the compound effectively protects cells against HIV-1, HIV-2, and simian immunodeficiency virus (SIV) infections .

The antiviral potency of BMS-182193 is characterized by 50% effective doses (EC₅₀) ranging from 0.05 to 0.33 µM in cellular infection models . Importantly, it shows no inhibitory effect on cells infected with unrelated viruses, indicating its specificity for lentiviral proteases .

Table 2 summarizes the antiviral activity of BMS-182193 against various viral strains:

| Viral Strain | EC₅₀ (µM) | Reference |

|---|---|---|

| HIV-1 (Laboratory strains) | 0.05-0.33 | |

| HIV-2 | 0.05-0.33 | |

| SIV | 0.05-0.33 | |

| Zidovudine-resistant HIV-1 (A018C) | Effective (specific EC₅₀ not reported) |

BMS-182193 has also demonstrated efficacy in inhibiting p24 production in peripheral blood mononuclear cells (PBMCs) infected with HIV-1 IIIB . Additionally, the compound maintains its effectiveness against zidovudine-resistant HIV-1 strain A018C, suggesting potential utility in treating drug-resistant viral infections .

Comparison with Other Protease Inhibitors

BMS-182193 is part of a larger family of HIV protease inhibitors that have been developed for the treatment of HIV infection. This class of drugs targets the viral protease enzyme, which is essential for viral maturation and infectivity.

Table 3 provides a comparison of BMS-182193 with related aminodiol HIV protease inhibitors:

| Compound | Chemical Formula | Developer | Key Features |

|---|---|---|---|

| BMS-182193 | C₃₀H₄₅N₃O₆ | Bristol Myers Squibb | C2-symmetric aminodiol inhibitor; EC₅₀ 0.05-0.33 µM |

| BMS-186318 | Not specified in sources | Bristol Myers Squibb | Related aminodiol inhibitor; similar potency to BMS-182193 |

| BMS-187071 | Not specified in sources | Bristol Myers Squibb | Analog of BMS-182193; similar antiviral activity |

| BMS-488043 | Not specified in sources | Bristol Myers Squibb | Later generation compound; oral attachment inhibitor rather than protease inhibitor |

While BMS-182193, BMS-186318, and BMS-187071 share similar structural features and mechanisms of action as HIV protease inhibitors, later compounds developed by Bristol Myers Squibb, such as BMS-488043, represent a shift toward different mechanisms of action, specifically targeting viral attachment rather than protease inhibition .

It's worth noting that Bristol Myers Squibb has continued to develop innovative approaches to HIV treatment, as evidenced by their recent strategic collaborations focused on targeted protein degradation therapeutics, though these newer approaches differ significantly from the protease inhibitor mechanism of BMS-182193 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume